[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxobenzylidene)ruthenium(II) chloride LatMet SIPr
CAS No.:
Cat. No.: VC16516868
Molecular Formula: C52H77ClN2OPRu
Molecular Weight: 913.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C52H77ClN2OPRu |
|---|---|
| Molecular Weight | 913.7 g/mol |
| IUPAC Name | 1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;chloro-[(2-hydroxyphenyl)methylidene]ruthenium;tricyclohexylphosphane |
| Standard InChI | InChI=1S/C27H38N2.C18H33P.C7H6O.ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-4-2-3-5-7(6)8;;/h9-14,18-21H,15-16H2,1-8H3;16-18H,1-15H2;1-5,8H;1H;/q;;;;+1/p-1 |
| Standard InChI Key | INAUHNWDWTZYGK-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C(=C1)C=[Ru]Cl)O |
Introduction
The compound “[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxobenzylidene)ruthenium(II) chloride LatMet SIPr” is a ruthenium-based organometallic complex. It belongs to a class of compounds widely known for their catalytic applications, particularly in olefin metathesis reactions. The compound features a unique ligand framework that enhances its stability, efficiency, and selectivity in catalytic processes.
Synthesis
The synthesis of this ruthenium complex involves the following steps:
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Preparation of Ruthenium Precursor:
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Ruthenium trichloride is dissolved in an appropriate solvent (e.g., dichloromethane).
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Ligand Addition:
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The imidazolidin-2-ylidene ligand is synthesized separately and introduced to the reaction mixture.
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Tricyclohexylphosphine and oxobenzylidene ligands are also added sequentially.
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Reaction Conditions:
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The reaction is typically carried out under reflux conditions for several hours to ensure complete ligand exchange.
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Purification is achieved through recrystallization or chromatographic techniques.
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Applications
This compound has diverse applications due to its catalytic properties:
4.1 Catalysis in Olefin Metathesis
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Ring-Closing Metathesis (RCM): Used for synthesizing cyclic alkenes.
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Cross Metathesis (CM): Facilitates the exchange of alkene fragments between molecules.
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Ring-Opening Metathesis Polymerization (ROMP): Applied in polymer chemistry for producing specialty polymers.
4.2 Organic Synthesis
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Useful in forming carbon-carbon bonds.
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Employed in synthesizing pharmaceutical intermediates and biologically active molecules.
4.3 Material Science
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Utilized in the production of functional materials like polymers and coatings.
Mechanism of Action
The compound operates via a well-defined catalytic cycle:
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Activation of the ruthenium center by dissociation of one ligand.
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Formation of a metallacyclobutane intermediate during alkene coordination.
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Release of the product alkene and regeneration of the active catalyst.
Comparison with Similar Compounds
| Compound Name | Key Features | Applications |
|---|---|---|
| Dichloro(1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(benzylidene)ruthenium(II) | High stability | Olefin metathesis |
| Dichloro(1,3-dimesitylimidazolidin-2-ylidene)(benzylidene)ruthenium(II) | Enhanced steric protection | Ring-closing metathesis |
| [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxobenzylidene)] | Improved selectivity due to oxobenzylidene group | Cross metathesis |
Research Findings
Studies have demonstrated:
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Catalytic Efficiency: The compound exhibits high turnover numbers (TONs) and turnover frequencies (TOFs), making it suitable for industrial-scale reactions.
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Selectivity: Its unique ligands enhance regioselectivity in metathesis reactions.
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Cytotoxicity Studies: Preliminary research indicates potential applications in medicinal chemistry for drug synthesis .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C48H72ClN2OPRu |
| Molecular Weight | 885.56 g/mol |
| Solubility | Organic solvents |
| Key Applications | Olefin metathesis |
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